2,2,4,4,6,6,8-Heptamethylnonane

概要

説明

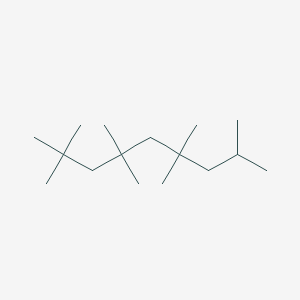

2,2,4,4,6,6,8-Heptamethylnonane is a highly branched alkane with the molecular formula C16H34. This compound is characterized by its seven methyl substituents at positions 2, 2, 4, 4, 6, 6, and 8, making it a unique and highly branched structure .

準備方法

The synthesis of 2,2,4,4,6,6,8-Heptamethylnonane typically involves the alkylation of smaller alkanes or alkenes. One common method is the alkylation of isobutane with isobutylene in the presence of a strong acid catalyst such as sulfuric acid or hydrofluoric acid . Industrial production methods often involve similar alkylation processes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield .

化学反応の分析

2,2,4,4,6,6,8-Heptamethylnonane is relatively inert due to its saturated hydrocarbon structure. it can undergo certain chemical reactions under specific conditions:

Oxidation: Under high-temperature conditions, it can be oxidized to form carbon dioxide and water.

Cracking: Thermal or catalytic cracking can break down the compound into smaller hydrocarbons.

科学的研究の応用

2,2,4,4,6,6,8-Heptamethylnonane has several applications in scientific research:

Environmental Studies: It is used to study the effects of loading and aging pyrene in soils.

Microbial Studies: It has been used to investigate the long-term effects on the cell surface hydrophobicity of hexane-degrading Pseudomonas aeruginosa and toluene-degrading Pseudomonas putida strains.

Fuel Research: As a reference compound for cetane ratings, it is crucial in the development and testing of diesel and jet fuels.

作用機序

The primary mechanism of action for 2,2,4,4,6,6,8-Heptamethylnonane in fuel applications involves its role as a cetane rating reference. The compound’s highly branched structure influences its combustion properties, making it a standard for evaluating the ignition quality of diesel fuels . The kinetic reaction mechanism for iso-cetane includes both low and high-temperature chemical kinetic pathways, allowing for accurate predictions in various combustion conditions .

類似化合物との比較

2,2,4,4,6,6,8-Heptamethylnonane is unique due to its highly branched structure. Similar compounds include:

Isododecane: Another branched alkane used in cosmetic formulations.

2,6,10-Trimethyldodecane: A branched alkane with applications in organic synthesis.

Hexadecane: A straight-chain alkane used as a standard in various chemical analyses.

These compounds share some structural similarities but differ in their specific applications and properties, highlighting the uniqueness of this compound in fuel research and environmental studies.

生物活性

Overview

2,2,4,4,6,6,8-Heptamethylnonane (HMN), a highly branched alkane with the molecular formula , is characterized by its unique structure featuring seven methyl substituents. This compound is primarily recognized for its applications in fuel research and as a reference standard in chemical analyses. Despite its relatively low reactivity due to the absence of functional groups, HMN exhibits significant biological activity that warrants detailed exploration.

- Molecular Formula :

- Molecular Weight : 226.44 g/mol

- CAS Number : 15220-85-6

- Physical State : Colorless liquid at room temperature

The highly branched structure of HMN influences its combustion properties and its role as a cetane rating reference in diesel fuels. Its low reactivity makes it suitable for various scientific applications, including environmental studies and microbial research.

Target and Mode of Action

HMN primarily interacts with biological systems through hydrophobic interactions. It has been shown to influence cellular processes by altering cell signaling pathways and gene expression. Specifically, it can affect cell surface hydrophobicity, which impacts how cells interact with their environment .

Biochemical Pathways

Research indicates that HMN can induce peroxisome proliferation in liver cells when administered in dietary studies. For instance, exposure to 1% HMN in the diet of rats led to significant increases in liver enzyme activities associated with fatty acid oxidation and catalase activity . This suggests that HMN may play a role in lipid metabolism and oxidative stress responses.

Cellular Effects

Studies have demonstrated that HMN alters cellular metabolism and enzyme activity. Notably:

- Liver Enzyme Induction : In a study where rats were fed HMN, there was a marked increase in liver peroxisome proliferation as observed through electron microscopy. This was accompanied by elevated activities of hepatic catalase (36% increase) and palmitoyl-CoA oxidase (10-fold increase) .

- Microbial Interactions : HMN has been used to study the effects of hydrophobic compounds on the cell surface properties of bacteria such as Pseudomonas aeruginosa and Pseudomonas putida, revealing its impact on microbial degradation processes .

Toxicological Studies

Toxicological assessments have indicated that repeated oral exposure to HMN can lead to significant physiological changes:

- A 5-day oral gavage study revealed a decrease in body weight (-10%) alongside increases in liver weights (absolute and relative) by 21% and 32%, respectively .

- Additionally, enzyme activities related to peroxisomal functions were significantly elevated, suggesting potential implications for metabolic health .

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Applications | Key Biological Effects |

|---|---|---|---|

| 2,2,4,4,6,6-Heptamethylnonane | Highly branched alkane | Fuel research; microbial studies | Induces peroxisome proliferation |

| Isododecane | Branched alkane | Cosmetic formulations | Limited biological activity |

| Hexadecane | Straight-chain alkane | Standard for chemical analyses | Minimal biological effects |

Case Studies

- Peroxisome Proliferation Study :

- Microbial Hydrophobicity Study :

特性

IUPAC Name |

2,2,4,4,6,6,8-heptamethylnonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34/c1-13(2)10-15(6,7)12-16(8,9)11-14(3,4)5/h13H,10-12H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUBCTHNBWFPTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C)CC(C)(C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871966 | |

| Record name | 2,2,4,4,6,6,8-Heptamethylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109485-61-2, 15220-85-6 | |

| Record name | 2,2,4,4,6,6,8-Heptamethylnonane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109485-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 2-methyl-, tetramer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015220856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,4,4,6,6,8-Heptamethylnonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109485612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonane, 2,2,4,4,6,6,8-heptamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propene, 2-methyl-, tetramer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,4,4,6,6,8-Heptamethylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4,4,6,6,8-HEPTAMETHYLNONANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5FCM0QM9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。